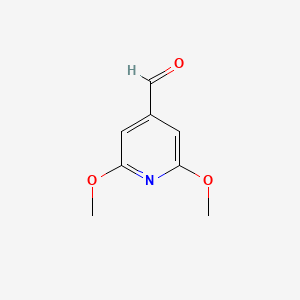

2,6-Dimethoxyisonicotinaldehyde

Overview

Description

2,6-Dimethoxyisonicotinaldehyde (DMIN) is an organic compound with the molecular formula C8H8O3. It is a colorless liquid that is soluble in water, ethanol, and diethyl ether. DMIN has a wide range of applications in organic synthesis, biochemistry, and medicine. It has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. DMIN is also used in the production of fragrances and flavorings.

Scientific Research Applications

Antimicrobial Activity

2,6-Dimethoxyisonicotinaldehyde has been found to have antimicrobial properties. It has been isolated from thick-stemmed bamboo and its analogs have been studied for their antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Odor Reduction

Another interesting application of 2,6-Dimethoxyisonicotinaldehyde is in the reduction of odors. Specifically, it has been used to minimize the syringol odor emitted by Ribbed Smoked Sheet (RSS), a type of natural rubber . This is achieved through the application of a Co (II)-salen complex, which oxidizes the odor during physical mixing .

Chemical Analysis

2,6-Dimethoxyisonicotinaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . These techniques allow for the detailed study of the compound’s structure and properties, which can be useful in various fields of research.

Environmental Impact

The compound is produced during the pyrolysis of wood lignin, which occurs in natural or anthropogenic fires . Understanding the environmental impact of this compound can help in developing strategies for managing and mitigating its effects.

Industrial Applications

In the rubber industry, the compound is associated with the production of ribbed smoked sheet (RSS) natural rubber . The process releases an unpleasant odor that poses human health and environmental hazards, and the compound plays a role in addressing this issue .

Health Hazards

Understanding the health hazards associated with 2,6-Dimethoxyisonicotinaldehyde is another important area of research. The compound is associated with certain odors that can pose health risks, and research into these effects can help in developing safety guidelines and procedures .

Mechanism of Action

Safety and Hazards

The safety data sheet for 2,6-Dimethoxyisonicotinaldehyde provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

properties

IUPAC Name |

2,6-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYKYAJHFLXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376653 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxyisonicotinaldehyde | |

CAS RN |

52606-01-6 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

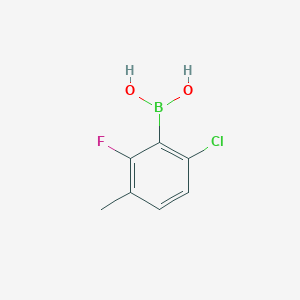

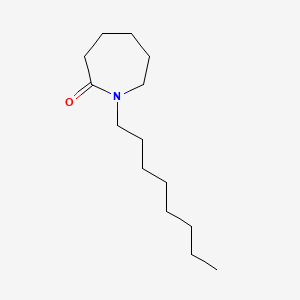

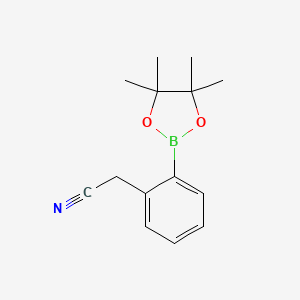

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)